molecular formula C9H17NO3 B8498981 Methyl 3-pentylamino-3-oxopropionate

Methyl 3-pentylamino-3-oxopropionate

Cat. No.: B8498981
M. Wt: 187.24 g/mol
InChI Key: QEFKKIMKJOBAES-UHFFFAOYSA-N
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Description

Methyl 3-pentylamino-3-oxopropionate is a methyl ester derivative featuring a pentylamino substituent and a 3-oxopropionate backbone. Compounds with similar frameworks are often synthesized via condensation or substitution reactions involving esters and amines, as seen in related studies . The pentylamino group likely enhances solubility in nonpolar solvents compared to aromatic or cyclic substituents, while the 3-oxopropionate moiety contributes to reactivity in nucleophilic or catalytic processes.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-oxo-3-(pentylamino)propanoate

InChI

InChI=1S/C9H17NO3/c1-3-4-5-6-10-8(11)7-9(12)13-2/h3-7H2,1-2H3,(H,10,11)

InChI Key

QEFKKIMKJOBAES-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares Methyl 3-pentylamino-3-oxopropionate with two analogs from the literature:

Property This compound Methyl 3-[3-(2-Benzyloxyethyl)-2-Oxo-Piperidin-3-Yl]-2-Diazo-3-Oxopropionate Methyl 2-Benzoylamino-3-Oxobutanoate
Molecular Formula C₉H₁₇NO₃ (inferred) C₂₀H₂₃N₃O₆ C₁₂H₁₃NO₄
Functional Groups Methyl ester, pentylamino, 3-oxopropionate Methyl ester, diazo, piperidinyl, benzyloxyethyl Methyl ester, benzoylamino, 3-oxobutanoate
Substituent Type Aliphatic amine (pentyl) Cyclic amine (piperidinyl) with benzyloxyethyl Aromatic amide (benzoylamino)
Key Spectral Data N/A ¹H NMR (CDCl₃): δ 1.50–3.80 (m, 14H), 4.55 (s, 2H), 7.30 (m, 5H) IR (KBr): 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O)

Key Observations :

  • The aliphatic pentylamino group in the target compound contrasts with the piperidinyl-benzyloxyethyl substituent in and the benzoylamino group in , impacting polarity and solubility.
  • The absence of a diazo group (as in ) or aromatic amide (as in ) may reduce reactivity in cyclization or photochemical reactions.

Comparison :

  • The target compound’s synthesis is expected to be less laborious than due to the absence of diazo or cyclic amine components.
  • Unlike , which requires acid catalysis for amide formation, the aliphatic pentylamine may react more readily under mild conditions.
Physicochemical Properties
  • Solubility: The pentylamino group likely enhances solubility in organic solvents (e.g., THF, ethyl acetate) compared to the polar benzoylamino group in or the bulky benzyloxyethyl group in .
  • Stability : The absence of a diazo group (as in ) suggests greater thermal stability, reducing decomposition risks during storage or reactions.

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